Brecanavir - 313682-08-5

Brecanavir

Catalog Number: EVT-261464
CAS Number: 313682-08-5
Molecular Formula: C33H41N3O10S2
Molecular Weight: 703.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brecanavir (VX-385) an orally active aspartic protease inhibitor (PI), under investigation by Vertex and GlaxoSmithKline for the treatment of HIV. In July 2006, Vertex indicated that it expected GSK to initiate phase III trials of the drug in 2007. In December of 2006 GSK announced a decision to discontinue the development of brecanavir for the treatment of HIV. The decision was based on issues regarding the formulation of the drug.
Brecanavir is a tyrosyl-based arylsulfonamide inhibitor of human immunodeficiency virus (HIV) protease.
Overview

Brecanavir is a synthetic compound classified as a human immunodeficiency virus type 1 protease inhibitor. It belongs to the family of arylsulfonamide compounds, which are known for their antiviral properties. Brecanavir is primarily utilized in the treatment of HIV infections, providing a mechanism to inhibit viral replication by targeting the protease enzyme essential for the maturation of infectious viral particles.

Source

Brecanavir was developed through extensive research into novel antiviral agents, with significant contributions from various academic and pharmaceutical institutions. It is recognized for its structural similarity to other HIV protease inhibitors, such as Darunavir and Ritonavir, which have been pivotal in antiretroviral therapy.

Classification

Brecanavir is classified under:

  • Type: Antiviral drug
  • Mechanism: Protease inhibitor
  • Chemical class: Aryl sulfonamide
Synthesis Analysis

The synthesis of Brecanavir involves several key steps that create its unique tyrosyl-based arylsulfonamide structure. The general synthetic route can be outlined as follows:

  1. Formation of the Core Structure: The initial step involves coupling a derivative of tyrosine with an arylsulfonamide group to establish the core framework of the compound.
  2. Addition of Functional Groups: Subsequent reactions introduce various functional groups that enhance Brecanavir's binding affinity and specificity for the HIV protease enzyme.
  3. Purification and Isolation: The final compound is purified through techniques such as chromatography and recrystallization to achieve a high degree of purity necessary for pharmacological activity.

The synthesis can also be optimized for industrial production, focusing on yield and consistency while maintaining stringent quality control measures.

Molecular Structure Analysis

Brecanavir's molecular formula is C33H41N3O10S2C_{33}H_{41}N_{3}O_{10}S_{2}. The compound features a complex structure that includes multiple functional groups conducive to its activity as an HIV protease inhibitor. The InChI Key for Brecanavir is JORVRJNILJXMMG-OLNQLETPSA-N, which provides a unique identifier for chemical databases.

Structural Characteristics

  • Core Structure: Composed of a tyrosine derivative linked to an arylsulfonamide.
  • Functional Groups: Includes hydroxyl groups, amines, and sulfonyl moieties that are critical for its biological activity.
Chemical Reactions Analysis

Brecanavir undergoes various chemical reactions that can affect its stability and efficacy:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

Brecanavir functions by inhibiting the HIV protease enzyme, which is crucial for the processing of viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of the protease, Brecanavir prevents it from cleaving precursor proteins, thereby halting the maturation of new virions and reducing viral load in infected individuals.

Data Supporting Mechanism

Research indicates that Brecanavir exhibits high binding affinity towards the HIV protease enzyme, making it effective against various strains of HIV. Its design allows it to overcome some forms of drug resistance commonly seen with other protease inhibitors .

Physical and Chemical Properties Analysis

Brecanavir possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 685.83 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to oxidation; requires careful handling to maintain efficacy.

These properties are critical for formulating Brecanavir into effective pharmaceutical preparations.

Applications

Brecanavir has significant applications in scientific research and clinical settings:

  • Antiviral Therapy: Primarily used in treating HIV infections, often in combination with other antiretroviral agents to enhance therapeutic efficacy.
  • Research Tool: Utilized in studies investigating HIV protease function and resistance mechanisms, contributing to the development of next-generation inhibitors .
  • Pharmacokinetic Studies: Investigated for its metabolic pathways and interactions with cytochrome P450 enzymes, which are essential for understanding its pharmacokinetic profile .
Discovery and Development of Brecanavir as a Novel HIV-1 Protease Inhibitor

Rational Design Strategies for Overcoming Multi-Protease Inhibitor Resistance

Brecanavir (GW640385) was engineered to combat multi-drug-resistant HIV-1 strains by targeting conserved structural elements of the protease active site. Its design prioritized interactions with the protease backbone rather than mutable side chains, minimizing vulnerability to resistance mutations. The compound incorporates a bis-tetrahydrofuranylurethane (bis-THF) moiety that forms robust hydrogen bonds with Asp29 and Asp30 residues in the protease flap region—a site evolutionarily constrained for substrate recognition [1] [10]. This strategy counters common resistance mutations (e.g., V32I, I84V) that reduce inhibitor binding by altering hydrophobic pockets or steric clashes [3]. Brecanavir’s sulfonamide group further enhances polar contacts with Gly48, a residue rarely mutated due to its role in dimer stability [10]. Molecular dynamics simulations confirmed that these interactions maintain sub-nanomolar binding affinity (Ki = 0.10 nM) even in variants with >10 protease mutations [8].

Table 1: Key Structural Elements of Brecanavir Targeting Resistant HIV Protease

Structural FeatureProtease InteractionRole in Overcoming Resistance
Bis-THF moietyHydrogen bonds with Asp29/Asp30 backboneMaintains affinity despite flap mutations (e.g., G48V)
Sulfonamide groupPolar contacts with Gly48 and catalytic waterExploits conserved catalytic machinery
P1' benzodioxoleVan der Waals forces in S1' hydrophobic subsiteCompensates for subsite deformations (e.g., V82A)
P2' thiazolylmethoxyFills S2' pocket without steric strainAvoids clashes from bulky mutations (e.g., I54M)

Structural Optimization of Tyrosyl-Based Peptidomimetic Scaffolds

Brecanavir evolved from systematic optimization of tyrosine-derived inhibitors, where stereospecific modifications maximized protease affinity and metabolic stability. The core structure retains a hydroxyethylamine transition-state mimic that hydrogen-bonds with catalytic aspartates (Asp25/Asp25'), but replaces peptidic bonds with heterocyclic elements to reduce susceptibility to hydrolysis [4] [6]. Key enhancements include:

  • Stereochemistry Control: The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate group’s absolute configuration maximizes hydrogen-bonding with the flap residues, improving potency 100-fold over earlier analogs [6].
  • P1/P1' Optimization: Introduction of a benzodioxole sulfonamide at P1' enhanced hydrophobic burial in the S1' subsite, while the P1 (2-methylthiazol-4-yl)methoxybenzyl group improved van der Waals contacts with Val82 [8].
  • Reduced Peptide Character: Replacement of amide bonds with carbamate and ether linkages lowered molecular weight (703.82 g/mol) and mitigated efflux by P-glycoprotein, a key limitation of first-generation PIs like saquinavir [7].

These modifications yielded a binding free energy (−12.3 kcal/mol) superior to darunavir, primarily through entropy-driven hydrophobic interactions [8].

Preclinical Efficacy Profiling Against PI-Resistant HIV-1 Recombinant Viruses

In vitro studies demonstrated brecanavir’s exceptional activity against multidrug-resistant HIV-1. Testing against a panel of 55 recombinant viruses—each harboring 4–14 protease mutations (median: 8 mutations)—revealed a median EC₅₀ of 0.8 nM, surpassing all clinically approved PIs [1] [4]:

  • Wild-Type HIV-1: EC₅₀ = 0.12 nM, 10-fold lower than darunavir (1.2 nM) [1].
  • High-Level Resistance Isolates: Against variants with mutations at codons 10, 32, 46, 47, 54, 82, 84, and 90, brecanavir achieved EC₅₀ values ≤1.6 nM, while darunavir reached 8–40 nM [7].
  • Synergy with Other ARVs: When combined with reverse transcriptase inhibitors (tenofovir/efavirenz), brecanavir showed additive-to-synergistic effects, reducing viral replication by >99% in PBMC cultures [4].

Table 2: Comparative Activity of Brecanavir Against Resistant HIV-1 Strains

Protease InhibitorMedian EC₅₀ vs. Wild Type (nM)Median EC₅₀ vs. Multi-PI-Resistant Panel (nM)Fold Resistance vs. Wild Type
Brecanavir0.120.86.7
Darunavir1.232.527.1
Lopinavir6.4186.029.1
Saquinavir2.8420.0150.0

Data derived from Hazen et al. (2007) [1] and DrugBank [6].

Challenges in Formulation Development and Pharmacokinetic Boosting Strategies

Brecanavir’s physicochemical properties necessitated complex formulation approaches to achieve therapeutic plasma concentrations:

  • Poor Solubility: With aqueous solubility <0.0177 mg/mL and logP=2.99, unformulated brecanavir exhibited low oral bioavailability (0–30% in animals) [5] [6].
  • Ritonavir Boosting: Coadministration with ritonavir (100 mg BID) increased brecanavir’s AUC₂₄ₕ by 26-fold and trough concentrations (Cₜᵣₒᵤgₕ) to 150 ng/mL—5-fold above the protein-binding-corrected IC₉₀ for resistant isolates (28 ng/mL) [5] [9].
  • Food Effect: A moderate-fat meal tripled brecanavir exposure (AUC) compared to fasting, necessitating fed administration in clinical trials [5].

Despite these efforts, formulation limitations led to discontinuation. Solid dispersions and lipid-based systems failed to consistently deliver target concentrations, with batch-to-batch variability exceeding 30% [9]. Deuterated analogs (e.g., d₉-brecanavir) were explored to slow CYP3A4 metabolism but could not overcome solubility constraints [7].

Properties

CAS Number

313682-08-5

Product Name

Brecanavir

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate

Molecular Formula

C33H41N3O10S2

Molecular Weight

703.8 g/mol

InChI

InChI=1S/C33H41N3O10S2/c1-20(2)14-36(48(39,40)25-8-9-29-30(13-25)45-19-44-29)15-28(37)27(35-33(38)46-31-17-43-32-26(31)10-11-41-32)12-22-4-6-24(7-5-22)42-16-23-18-47-21(3)34-23/h4-9,13,18,20,26-28,31-32,37H,10-12,14-17,19H2,1-3H3,(H,35,38)/t26-,27-,28+,31-,32+/m0/s1

InChI Key

JORVRJNILJXMMG-OLNQLETPSA-N

SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6

Solubility

Soluble in DMSO, not in water

Synonyms

(1S,2R)-3-((1,3-benzodioxol-5-ylsulfonyl)(2-methylpropyl)amino-2-hydroxy-1-((4-(2-methyl-4-thiazolyl)methoxy)phenyl)methylpropyl)carbamic acid, hexahydrofuro(2,3-b)furan-3yl ester
brecanavir
VX-385
VX385

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6

Isomeric SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.